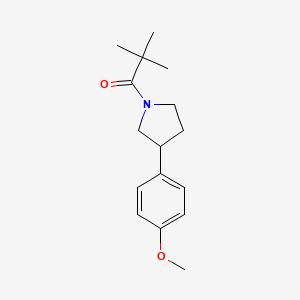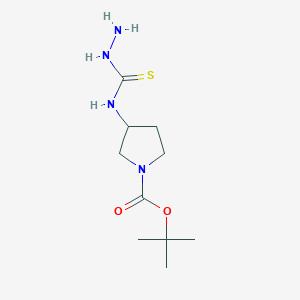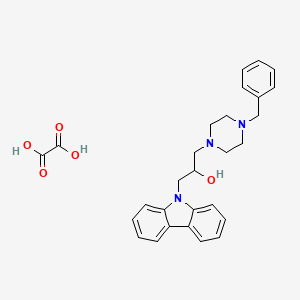
1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is a derivative of 1-aryl-3-(4-arylpiperazin-1-yl)propane, which has been studied for its potential as an antidepressant due to its dual action at 5-HT1A serotonin receptors and serotonin transporter . This class of compounds is designed to enhance serotoninergic neurotransmission rapidly and effectively, which could lead to more efficacious treatment of depression.
Synthesis Analysis
The synthesis of related compounds involves the coupling of structural moieties known for serotonin reuptake inhibition, such as gamma-phenoxypropylamines, with arylpiperazines, which are typical ligands for 5-HT1A receptors . The synthesis process includes steps like reductive amination, as seen in the creation of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These methods are likely similar to those that would be used to synthesize the compound .
Molecular Structure Analysis
The molecular structure and stability of related compounds have been investigated using computational methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies help in understanding the conformational preferences and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate intramolecular charge transfer .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular structure analysis. The presence of functional groups like the arylpiperazine moiety suggests potential interactions with biological targets, such as serotonin receptors. The docking studies performed on similar compounds provide insights into the electrostatic interactions that underpin their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their affinity for 5-HT1A receptors and serotonin transporter, are crucial for their antidepressant-like activity . The binding affinity is determined through binding studies, and the functional characterization includes assays like the forced swimming test and the learned helplessness test in animals . The antimicrobial activity of related compounds has also been evaluated, showing significant antibacterial and antifungal effects .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Binding Mechanism
A study detailed the structural analysis of a compound similar to 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate, focusing on its binding mechanism with α1A-adrenoceptor. Using time-dependent density functional theory (TDDFT) calculations and molecular docking, the research provides insights into the compound's bioactivity against α1A-adrenoceptor, offering a foundation for drug design of highly selective antagonists with chirality (W. Xu et al., 2016).
Novel Derivatives Synthesis
Another study reports the synthesis of novel derivatives of a structure closely related to the compound of interest, showcasing the potential for creating compounds with significant bioactivity. This research emphasizes the synthesis process and the characterization of these novel compounds, contributing to the broader understanding of designing molecules for specific therapeutic applications (V. Guguloth, 2021).
PPARγ Agonist Optimization
Research into N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists includes the optimization of the phenyl alkyl ether moiety, relevant to the structural family of this compound. This study contributes to understanding how specific structural modifications can influence the efficacy and selectivity of PPARγ agonists, indicating the potential therapeutic applications of such compounds (J. Collins et al., 1998).
Catalytic Synthesis
A method utilizing silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives highlights an efficient approach to creating chemical structures with similarities to the compound . This research illustrates the versatility and reusability of certain catalysts in synthesizing complex organic molecules, potentially including derivatives of this compound (K. Niknam et al., 2013).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of novel derivatives showing antimicrobial and anti-proliferative activities provide a direct application of compounds structurally related to this compound. This study demonstrates the potential of such compounds in treating various microbial infections and cancer, underscoring the importance of chemical synthesis in drug discovery and development (Aamal A. Al-Mutairi et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMCFRNQUSLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

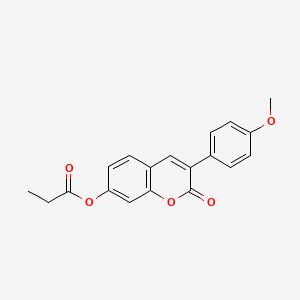

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)
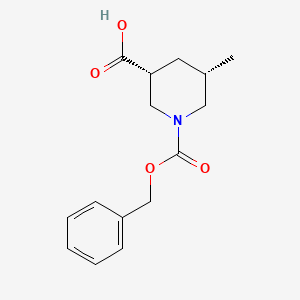
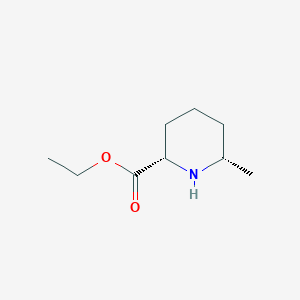
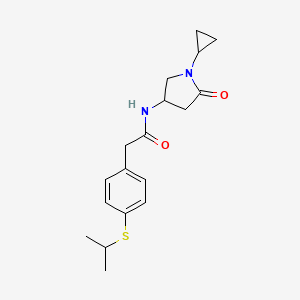
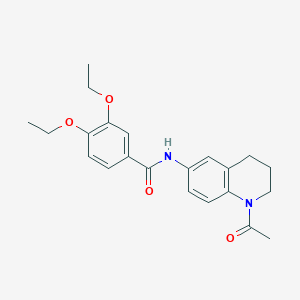
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2528789.png)
![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)
![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)
